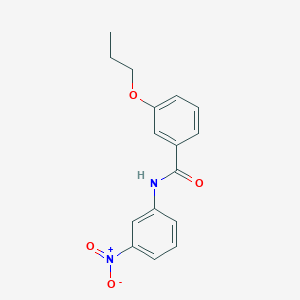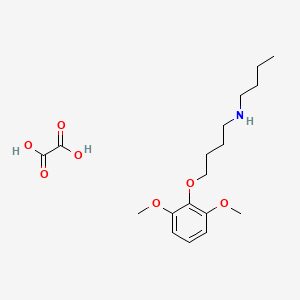
N-(3-nitrophenyl)-3-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-nitrophenyl)-3-propoxybenzamide: is an organic compound characterized by the presence of a nitrophenyl group attached to a benzamide structure with a propoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)-3-propoxybenzamide typically involves the reaction of 3-nitroaniline with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(3-nitrophenyl)-3-propoxybenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, nucleophiles, organic solvents.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water.
Major Products Formed:
Reduction: N-(3-aminophenyl)-3-propoxybenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3-propoxybenzoic acid and 3-nitroaniline.
Scientific Research Applications
Chemistry: N-(3-nitrophenyl)-3-propoxybenzamide is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its nitrophenyl group is known to interact with biological targets, making it a candidate for the design of enzyme inhibitors or receptor modulators.
Industry: In the materials science field, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism by which N-(3-nitrophenyl)-3-propoxybenzamide exerts its effects depends on its application. In biological systems, the nitrophenyl group can interact with specific enzymes or receptors, leading to inhibition or modulation of their activity. The propoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
- N-(3-nitrophenyl)-3-methoxybenzamide
- N-(3-nitrophenyl)-3-ethoxybenzamide
- N-(3-nitrophenyl)-3-butoxybenzamide
Comparison: N-(3-nitrophenyl)-3-propoxybenzamide is unique due to its specific propoxy substituent, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its methoxy, ethoxy, and butoxy analogs, the propoxy group provides a balance between hydrophilicity and lipophilicity, potentially enhancing its performance in various applications.
Properties
IUPAC Name |
N-(3-nitrophenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-2-9-22-15-8-3-5-12(10-15)16(19)17-13-6-4-7-14(11-13)18(20)21/h3-8,10-11H,2,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGVUMWRTJGPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B5199191.png)
![4-[(4-chlorobenzoyl)(3-methylphenyl)amino]-1,1-dioxidotetrahydro-3-thienyl 4-chlorobenzoate](/img/structure/B5199227.png)
![2-[2-(ETHYLSULFANYL)BENZAMIDO]-N-(PROPAN-2-YL)BENZAMIDE](/img/structure/B5199229.png)
![1-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5199230.png)
![1-cyclohexyl-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5199232.png)

![N-{1-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5199239.png)

![(3R,4R)-1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol](/img/structure/B5199277.png)

![[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(1-ethylpyrazol-4-yl)methanone](/img/structure/B5199290.png)
![{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}benzylamine](/img/structure/B5199298.png)
